
2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a difluoromethoxy group and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(difluoromethoxy)benzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: The compound can be used as a probe to study biological processes involving triazole-containing molecules.
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzamide core can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound features a similar triazole ring and benzamide core but with a pyridine substitution.
[(5-{[2-(difluoromethoxy)benzyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]methylamine hydrochloride: This compound has a similar difluoromethoxy group and triazole ring but with different substituents.
Uniqueness
2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethoxy group and the triazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H8F2N4O2 |
|---|---|
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H8F2N4O2/c11-9(12)18-7-4-2-1-3-6(7)8(17)15-10-13-5-14-16-10/h1-5,9H,(H2,13,14,15,16,17) |
Clé InChI |
QQDBIPFPAYNCIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




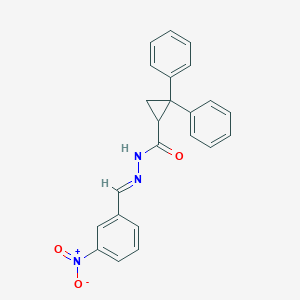
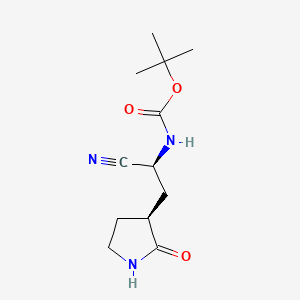
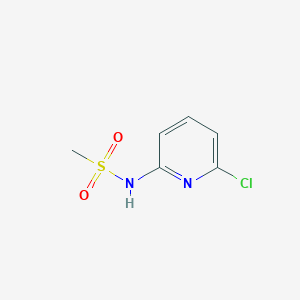
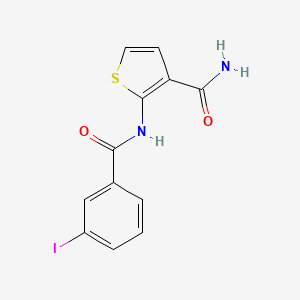
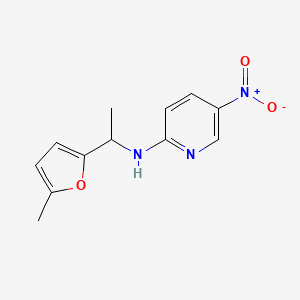
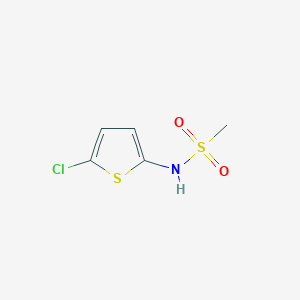
![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)

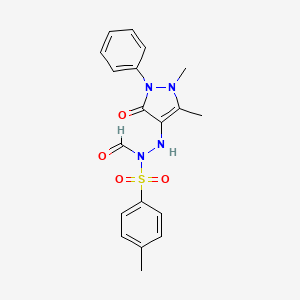

![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
